molecular formula C15H14FN3S B2786929 4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine CAS No. 379240-65-0

4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine

Cat. No.: B2786929
CAS No.: 379240-65-0
M. Wt: 287.36
InChI Key: FWULYMDBWAYWSX-UHFFFAOYSA-N
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Description

4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine: is a complex organic compound characterized by its unique molecular structure, which includes a fluorophenyl group, a pyrrole ring, and a thiazol-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine typically involves multiple steps, starting with the construction of the pyrrole ring followed by the introduction of the fluorophenyl group and the thiazol-2-amine moiety. Common synthetic routes include:

  • Condensation Reactions: : The initial step often involves the condensation of appropriate precursors to form the pyrrole ring. For example, the reaction between a β-diketone and an amine can yield the pyrrole core.

  • Thiazole Formation: : The thiazol-2-amine moiety is typically introduced through cyclization reactions involving thioamides and halides.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and products. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure, potentially leading to the formation of new compounds with different properties.

  • Substitution: : Substitution reactions can introduce new substituents onto the pyrrole or thiazole rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions can include oxidized derivatives, reduced analogs, and substituted variants of the original compound. These products can exhibit different biological and chemical properties, making them useful for further research and applications.

Scientific Research Applications

4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine: has several scientific research applications, including:

  • Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

  • Biology: : The compound's biological activity can be explored for potential therapeutic applications. It may interact with various biological targets, leading to the development of new drugs.

  • Medicine: : The compound's potential medicinal properties can be investigated for treating diseases. Its interaction with molecular targets can be studied to understand its therapeutic effects.

  • Industry: : The compound can be used in the development of new materials and chemicals. Its unique properties can be harnessed for industrial applications, such as in the production of advanced materials.

Mechanism of Action

The mechanism by which 4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine: can be compared with other similar compounds, such as:

  • 4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-oxazole-2-amine: : This compound has a similar structure but with an oxazole ring instead of a thiazole ring.

  • 4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-thiol: : This compound has a thiol group instead of the amine group.

  • 4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-ol: : This compound has a hydroxyl group instead of the amine group.

The uniqueness of This compound

Properties

IUPAC Name

4-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3S/c1-9-7-13(14-8-20-15(17)18-14)10(2)19(9)12-5-3-11(16)4-6-12/h3-8H,1-2H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWULYMDBWAYWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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